molecular formula C38H28N6Na4O18S4 B13784489 Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate CAS No. 67906-44-9

Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Cat. No.: B13784489
CAS No.: 67906-44-9
M. Wt: 1076.9 g/mol
InChI Key: OCTJJSJKXMJFIF-UHFFFAOYSA-J
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Description

Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene-based intermediates. The key steps include diazotization and coupling reactions. The reaction conditions typically involve acidic or basic environments to facilitate the formation of the azo bonds.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The azo bonds can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite are used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for its potential use in diagnostic imaging and therapeutic applications.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The molecular targets include proteins and nucleic acids, where it binds through electrostatic interactions and hydrogen bonding. The pathways involved often relate to the visualization and detection of specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium;5-acetamido-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate
  • Tetrasodium;5-acetamido-3-[[4-[4-[(8-hydroxy-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

Uniqueness

The uniqueness of Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate lies in its specific structural configuration, which imparts distinct color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes.

Properties

CAS No.

67906-44-9

Molecular Formula

C38H28N6Na4O18S4

Molecular Weight

1076.9 g/mol

IUPAC Name

tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C38H32N6O18S4.4Na/c1-17(45)39-27-15-23(63(49,50)51)9-21-13-31(65(55,56)57)35(37(47)33(21)27)43-41-25-7-5-19(11-29(25)61-3)20-6-8-26(30(12-20)62-4)42-44-36-32(66(58,59)60)14-22-10-24(64(52,53)54)16-28(40-18(2)46)34(22)38(36)48;;;;/h5-16,47-48H,1-4H3,(H,39,45)(H,40,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4

InChI Key

OCTJJSJKXMJFIF-UHFFFAOYSA-J

Canonical SMILES

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)OC)OC)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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